Cas no 1874740-64-3 (methyl 4-(2-methoxyethyl)aminobenzoate)

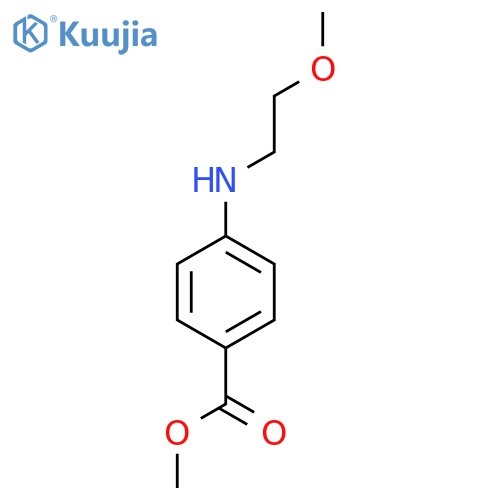

1874740-64-3 structure

商品名:methyl 4-(2-methoxyethyl)aminobenzoate

methyl 4-(2-methoxyethyl)aminobenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-[(2-methoxyethyl)amino]-, methyl ester

- EN300-9954644

- SCHEMBL5008297

- 1874740-64-3

- methyl 4-[(2-methoxyethyl)amino]benzoate

- methyl 4-(2-methoxyethyl)aminobenzoate

-

- インチ: 1S/C11H15NO3/c1-14-8-7-12-10-5-3-9(4-6-10)11(13)15-2/h3-6,12H,7-8H2,1-2H3

- InChIKey: HSNJNZQWYUOVDH-UHFFFAOYSA-N

- ほほえんだ: O(C)CCNC1C=CC(C(=O)OC)=CC=1

計算された属性

- せいみつぶんしりょう: 209.10519334g/mol

- どういたいしつりょう: 209.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.123±0.06 g/cm3(Predicted)

- ふってん: 339.6±27.0 °C(Predicted)

- 酸性度係数(pKa): 1.93±0.50(Predicted)

methyl 4-(2-methoxyethyl)aminobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-9954644-0.1g |

methyl 4-[(2-methoxyethyl)amino]benzoate |

1874740-64-3 | 95.0% | 0.1g |

$476.0 | 2025-02-21 | |

| Enamine | EN300-9954644-0.25g |

methyl 4-[(2-methoxyethyl)amino]benzoate |

1874740-64-3 | 95.0% | 0.25g |

$498.0 | 2025-02-21 | |

| Enamine | EN300-9954644-2.5g |

methyl 4-[(2-methoxyethyl)amino]benzoate |

1874740-64-3 | 95.0% | 2.5g |

$1063.0 | 2025-02-21 | |

| Enamine | EN300-9954644-0.5g |

methyl 4-[(2-methoxyethyl)amino]benzoate |

1874740-64-3 | 95.0% | 0.5g |

$520.0 | 2025-02-21 | |

| Enamine | EN300-9954644-1g |

methyl 4-[(2-methoxyethyl)amino]benzoate |

1874740-64-3 | 1g |

$499.0 | 2023-09-01 | ||

| Enamine | EN300-9954644-5.0g |

methyl 4-[(2-methoxyethyl)amino]benzoate |

1874740-64-3 | 95.0% | 5.0g |

$1572.0 | 2025-02-21 | |

| Enamine | EN300-9954644-1.0g |

methyl 4-[(2-methoxyethyl)amino]benzoate |

1874740-64-3 | 95.0% | 1.0g |

$541.0 | 2025-02-21 | |

| Enamine | EN300-9954644-5g |

methyl 4-[(2-methoxyethyl)amino]benzoate |

1874740-64-3 | 5g |

$1448.0 | 2023-09-01 | ||

| Enamine | EN300-9954644-10g |

methyl 4-[(2-methoxyethyl)amino]benzoate |

1874740-64-3 | 10g |

$2146.0 | 2023-09-01 | ||

| Enamine | EN300-9954644-10.0g |

methyl 4-[(2-methoxyethyl)amino]benzoate |

1874740-64-3 | 95.0% | 10.0g |

$2331.0 | 2025-02-21 |

methyl 4-(2-methoxyethyl)aminobenzoate 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1874740-64-3 (methyl 4-(2-methoxyethyl)aminobenzoate) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量